molecular formula C17H17NO8 B11952600 tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate CAS No. 101878-66-4

tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate

Cat. No.: B11952600
CAS No.: 101878-66-4
M. Wt: 363.3 g/mol
InChI Key: JGUWBKRVQDICKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by esterification to introduce the tetramethyl ester groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific structural configuration and the presence of four ester groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for specific scientific and industrial applications.

Properties

CAS No.

101878-66-4

Molecular Formula

C17H17NO8

Molecular Weight

363.3 g/mol

IUPAC Name

tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C17H17NO8/c1-23-14(19)10-9-7-5-6-8-18(9)13(17(22)26-4)12(16(21)25-3)11(10)15(20)24-2/h5-9H,1-4H3

InChI Key

JGUWBKRVQDICKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(N2C1C=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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